Diethyl furan-2,5-dicarboxylate

Bio-based polyesters Melt polycondensation Monomer processability

FDCA decomposes near 342°C, blocking direct polymerization. The dimethyl ester (mp 108-112°C) requires high processing temperatures that accelerate thermal degradation. DEFDC (mp 46-48°C) is melt-processable at lower initiation temperatures for high-MW PEF without discoloration. Achieves 90% enzymatic incorporation with octane-1,8-diol for sequence-controlled copolyesters. Converts to bio-DET via Diels-Alder for existing PET infrastructure. Resulting copolyesters exhibit 3.5× higher modulus with doubled elongation for flexible packaging. Standard 98% purity; ships globally.

Molecular Formula C10H12O5
Molecular Weight 212.2 g/mol
CAS No. 53662-83-2
Cat. No. B020899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl furan-2,5-dicarboxylate
CAS53662-83-2
SynonymsFuran-2,5-dicarboxylic Acid Diethyl Ester; 
Molecular FormulaC10H12O5
Molecular Weight212.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(O1)C(=O)OCC
InChIInChI=1S/C10H12O5/c1-3-13-9(11)7-5-6-8(15-7)10(12)14-4-2/h5-6H,3-4H2,1-2H3
InChIKeyPHGMGTWRSNXLDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl Furan-2,5-dicarboxylate Technical Baseline


Diethyl furan-2,5-dicarboxylate (DEFDC, also referred to as 2,5-furandicarboxylic acid diethyl ester or FDEE) is the diethyl ester of 2,5-furandicarboxylic acid (FDCA), a bio-based aromatic diacid recognized by the US Department of Energy as a top-twelve platform chemical [1]. DEFDC exists as a white solid with a melting point of 46–48 °C and a boiling point of 167–168 °C at 15 Torr . Its primary industrial relevance lies in serving as a polymer-grade monomer for the synthesis of bio-based semi-aromatic polyesters, most notably polyethylene furanoate (PEF), which competes directly with petroleum-derived polyethylene terephthalate (PET) [1]. Unlike the parent diacid FDCA, which decomposes near its melting point of 342 °C, DEFDC is melt-processable, making it the preferred monomer form for both conventional and enzymatic polytransesterification routes [1][2].

Why Generic Substitution Fails for Diethyl Furan-2,5-dicarboxylate


Furan-2,5-dicarboxylate esters are not interchangeable drop-in replacements. The alkyl ester group directly governs melting point, solubility, enzymatic polymerization reactivity, and the physical properties of the resulting polyester. The dimethyl ester (DMFD, CAS 4282-32-0) melts at 108–112 °C—over 60 °C higher than DEFDC—requiring higher processing temperatures that can accelerate thermal degradation during polycondensation . The dibutyl and di(2-ethylhexyl) analogs, while effective as PVC plasticizers, introduce longer alkyl chains that alter copolymer Tg and crystallinity in ways unsuitable for rigid packaging applications [1]. Furthermore, the ethyl ester leaving group (ethanol, bp 78 °C) offers a practical balance between sufficient volatility for removal during polytransesterification and adequate reactivity with both short- and long-chain diols, as quantitatively demonstrated in lipase-catalyzed systems where DEFDC incorporation reaches 90% with octane-1,8-diol but only 25% with butane-1,4-diol [2]. These differences are not marginal; selecting the incorrect ester can result in failed polymerizations, off-specification copolymer properties, or the need for complete process re-optimization.

Quantitative Differentiators: Diethyl Furan-2,5-dicarboxylate vs. Analogs


Melting Point Depression vs. Dimethyl Ester for Melt Polycondensation

Diethyl furan-2,5-dicarboxylate (DEFDC) exhibits a melting point of 46–48 °C, which is 62–64 °C lower than that of its closest structural analog, dimethyl furan-2,5-dicarboxylate (DMFD, CAS 4282-32-0), which melts at 108–112 °C . This means DEFDC can be brought to a homogeneous molten state at temperatures below 50 °C, whereas DMFD requires heating above 110 °C. The parent diacid FDCA is essentially infusible (mp 342 °C with decomposition) and cannot be used in melt-phase polymerization without prior esterification [1].

Bio-based polyesters Melt polycondensation Monomer processability

Higher Yield in FDCA Esterification vs. Dimethyl Ester

In the direct acid-catalyzed esterification of 2,5-furandicarboxylic acid (FDCA) with the corresponding alcohol, DEFDC is obtained in 98% isolated yield when using ethanol and sulfuric acid catalysis under reflux [1]. In contrast, the dimethyl ester (DMFD) prepared via a comparable route from FDCA and methanol has been reported at 76% yield [2]. This 22-percentage-point yield differential translates to significantly lower raw material cost per unit mass of monomer and reduced purification burden.

FDCA esterification Synthetic efficiency Monomer purity

Chain-Length Selectivity in Enzymatic Polymerization

In lipase-catalyzed (Candida antarctica) polycondensation conducted in diphenyl ether, DEFDC exhibits a striking chain-length-dependent reactivity: with high DEFDC feed ratios, only longer diols starting from octane-1,8-diol successfully incorporate up to 90% DEFDC, whereas short diols such as butane-1,4-diol incorporate only 25% DEFDC under identical conditions [1]. This selectivity is not observed with aliphatic diesters such as diethyl adipate (DEA), which polymerize uniformly across diol chain lengths. The result is that DEFDC enables the deliberate synthesis of blocky or gradient copolyesters by choosing the appropriate diol comonomer, a degree of architectural control not accessible with the more reactive but less selective dimethyl ester.

Enzymatic polymerization Lipase catalysis Copolyester design

Modulus and Elongation Enhancement vs. Aliphatic Diesters

In a direct head-to-head comparison of furandioate-adipate copolyesters synthesized from 2,5-furandicarboxylic acid diethyl ester (FDEE = DEFDC) and diethyl adipate (DEA), the methyl-branched copolyester poly(2,5-hexamethyleneadipate-co-2,5-hexamethylenefurandioate) (0.7:0.3 furandioate/adipate ratio) displayed a modulus of 67.8 MPa versus 19.1 MPa for its linear poly(1,4-butyleneadipate-co-1,4-butylenefurandioate) analog—a 3.5-fold increase [1]. Simultaneously, the extension at break increased from 44.5 mm to 89.7 mm, representing a doubling of elongation capacity. These improvements are uniquely conferred by the furan ring rigidity contributed by the FDEE monomer and are not achievable with purely aliphatic diester systems.

Copolyester mechanical properties Bio-based polymers Material performance

Diels-Alder Conversion to Bio-Based Diethyl Terephthalate

DEFDC is the direct precursor in a solventless, heterogeneous Lewis acid-catalyzed Diels-Alder addition with ethylene to produce bio-based diethyl terephthalate (DET), achieving up to 59% yield for the key cycloaddition-dehydration step [1]. A metrics-based comparison against alternative published bio-based routes to terephthalate (available from sugars, cellulose, and hemicellulose) showed that this DEFDC-based pathway provides a practical atom economy, overall yield, and selectivity, making it a viable alternative to routes currently under development [1]. This Diels-Alder reactivity is inherent to the furan ring but is uniquely exploitable with the diethyl ester because the resulting DET can be directly integrated into existing PET polymerization infrastructure without transesterification.

Bio-based PET Diels-Alder cycloaddition Circular economy

Best Application Scenarios for Diethyl Furan-2,5-dicarboxylate


Enzymatic Synthesis of Sequence-Controlled Bio-Based Semiaromatic Copolyesters

The pronounced diol chain-length selectivity of DEFDC in lipase-catalyzed polycondensation—90% incorporation with octane-1,8-diol vs. 25% with butane-1,4-diol—makes it the preferred monomer for enzymatic routes to copolyesters with controlled sequence distribution [1]. Researchers can design blocky or gradient architectures by pairing DEFDC with specific diols, a capability not accessible with the more uniformly reactive dimethyl or dibutyl esters. This scenario is particularly relevant for academic and industrial groups developing precision bio-based polymers where monomer sequence dictates thermal and mechanical performance.

Melt Polycondensation of PEF and Furan-Based Copolyesters at Reduced Thermal Budget

DEFDC's melting point of 46–48 °C—over 60 °C below that of the dimethyl ester—enables melt polycondensation at significantly lower initiation temperatures, reducing thermal degradation of both the monomer and the growing polymer chain . This is critical for producing high-molecular-weight PEF and its copolymers where discoloration and molecular weight loss due to thermal side reactions must be minimized. The lower processing temperature also permits the use of thermally sensitive bio-based diol comonomers that would degrade at the higher temperatures required by DMFD.

Bio-Based PET Production via the Furan-to-Terephthalate Diels-Alder Bridge

DEFDC is the direct precursor for bio-based diethyl terephthalate (DET) via Diels-Alder addition with ethylene, achieving 59% key-step yield under solventless catalytic conditions [2]. This route is strategically important because the DET product drops directly into existing PET polycondensation infrastructure without requiring process changes. For chemical companies investing in renewable PET, DEFDC represents the only furan-2,5-dicarboxylate ester that yields the diethyl—rather than dimethyl—terephthalate monomer, aligning with standard PET production workflows.

High-Stiffness, High-Elongation Films from Furan-Adipate Copolyesters

The direct head-to-head comparison showing that FDEE-based methyl-branched copolyesters achieve both 3.5-fold higher modulus (67.8 vs. 19.1 MPa) and doubled extension at break (89.7 vs. 44.5 mm) relative to their linear counterparts [3] positions DEFDC as the aromatic monomer of choice for flexible packaging films requiring simultaneous stiffness and ductility. This combination of properties is notoriously difficult to achieve and makes DEFDC-containing copolyesters strong candidates for compostable multilayer film applications.

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